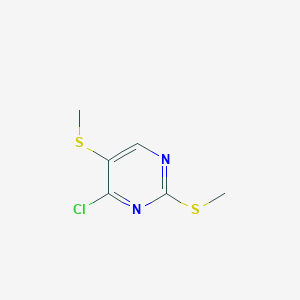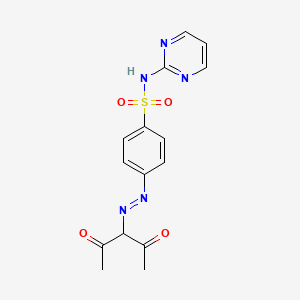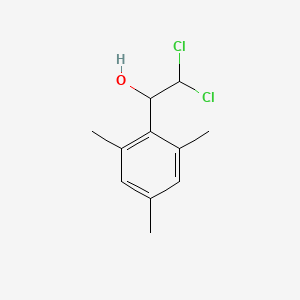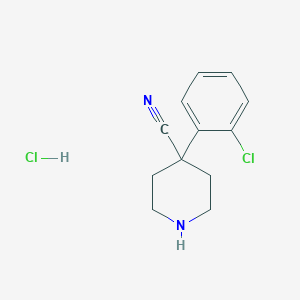![molecular formula C7H4BrClN2 B14012961 4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolo[2,3-C]pyridine core.
Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed using chlorine gas or thionyl chloride.
Reaction Conditions: These reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials and reagents are mixed and reacted under controlled conditions.
Continuous Flow Processing: A more advanced method where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can lead to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, often in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-C]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H4BrClN2 |
|---|---|
Molekulargewicht |
231.48 g/mol |
IUPAC-Name |
4-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H |
InChI-Schlüssel |
CILKKCJGJXWRJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=CN=C(C(=C21)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)
![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
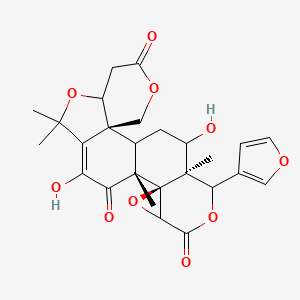
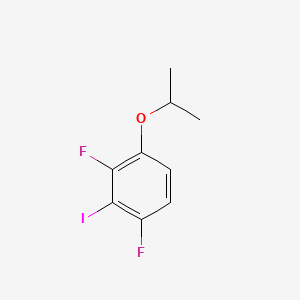
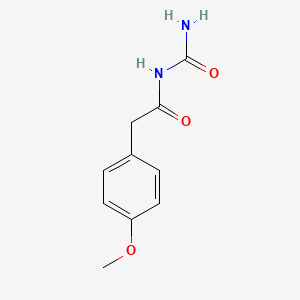
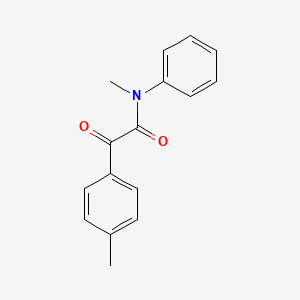

![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
